4-Chloro-3-fluoro-2-methylthiophenylboronic acid
Description
Properties
IUPAC Name |
(4-chloro-3-fluoro-2-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2S/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWLBKUJIJNKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)F)SC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Halogenation
The synthesis begins with 2-methylthio-3-fluoro-4-chlorobromobenzene as the aryl halide substrate. Bromination is achieved via electrophilic aromatic substitution using Br₂ in the presence of FeBr₃ as a catalyst. The methylthio group (-SMe) directs bromination to the para position relative to itself, ensuring regioselectivity. Subsequent purification via vacuum distillation yields the intermediate in >85% purity.
Palladium-Catalyzed Borylation
The aryl bromide undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. A mixture of Pd(dppf)Cl₂ (1 mol%) and KOAc in dioxane at 80°C facilitates the reaction, producing the pinacol boronate ester. Hydrolysis of the ester is achieved using 3 M HCl in tetrahydrofuran (THF), yielding the target boronic acid in 72–78% isolated yield. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 1.0 mol% Pd(dppf)Cl₂ | <±5% variance |
| Reaction temperature | 80°C | Maximizes rate |
| Hydrolysis time | 4 hours | Prevents degradation |
This method’s scalability is limited by the cost of Pd catalysts, though ligand recycling techniques mitigate expenses.
Directed Ortho-Metalation (DoM) Strategy
Directed metalation leverages directing groups to achieve precise functionalization of aromatic rings. The methylthio group in this compound serves as a competent director for lithiation.
Lithiation and Boron Electrophile Quenching
Treatment of 2-methylthio-1,3-difluorobenzene with n-butyllithium (n-BuLi) at −78°C in THF generates a stabilized aryl lithium species. The lithium intermediate reacts with trimethyl borate (B(OMe)₃), followed by acidic workup (2 M HCl) to furnish the boronic acid. Chlorination at the 4-position is achieved subsequently using N-chlorosuccinimide (NCS) in acetonitrile at 0°C, preserving the boron functionality.
Challenges and Mitigations
-
Competitive side reactions : The electron-withdrawing fluoro and chloro groups reduce aromatic reactivity, necessitating excess n-BuLi (1.3 equiv).
-
Temperature control : Lithiation below −70°C minimizes boronic acid decomposition, as evidenced by in-situ IR monitoring.
This route offers a 65–70% overall yield but requires cryogenic conditions, complicating industrial adoption.
Halogen Exchange Reactions
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway, particularly for introducing boronates onto electron-deficient rings.
Boron Trifluoride-Mediated Fluorination
4-Chloro-2-methylthiophenylboronic acid is fluorinated using KF in the presence of BF₃·Et₂O as a catalyst. The reaction proceeds at 120°C in sulfolane, achieving 63% conversion to the 3-fluoro derivative. While cost-effective, this method struggles with over-fluorination byproducts, necessitating chromatography for purification.
Chlorine Retention Strategies
Maintaining the 4-chloro substituent during fluorination requires precise stoichiometry. A 1:1 molar ratio of KF to substrate minimizes dichloro byproduct formation (<8%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 72–78 | 95 | 12,000 | High |
| Directed Metalation | 65–70 | 90 | 9,500 | Moderate |
| Halogen Exchange | 58–63 | 85 | 7,200 | Low |
Key observations :
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2-methylthiophenylboronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Formation of phenols.
Reduction: Formation of boranes.
Substitution: Formation of biaryl compounds.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Suzuki-Miyaura Cross-Coupling Reactions : The compound is widely employed in organic synthesis for constructing complex molecules. It acts as a coupling partner in reactions that form carbon-carbon bonds, crucial for synthesizing pharmaceuticals and agrochemicals .
2. Medicinal Chemistry
- Drug Development : The unique structure of 4-Chloro-3-fluoro-2-methylthiophenylboronic acid allows it to interact with various biological targets, making it a valuable scaffold in drug design. Its ability to form reversible covalent bonds with diols enhances its potential as a therapeutic agent .
- Inhibition Studies : Recent research indicates that this compound can inhibit specific enzymes, such as heat shock protein 90 (Hsp90), which is implicated in cancer progression. Modifications at the meta position have shown improved cytoprotective activity, suggesting its utility in treating neurodegenerative diseases .
3. Chemical Biology
- Biochemical Probes : The compound serves as a chemical probe for studying biological systems, particularly in enzyme mechanisms and metabolic pathways. Its ability to modulate kinase activity highlights its role in biochemical research .
Case Studies
1. Neuroprotective Effects
- A study evaluated the compound's effects on glucose-induced neuronal death, demonstrating significant neuroprotective properties, which could lead to potential treatments for conditions like Alzheimer's disease .
2. Cancer Therapeutics
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2-methylthiophenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its aryl group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired biaryl product .
Comparison with Similar Compounds
Key Compounds:
Electronic Effects:
- Electron-Withdrawing Groups (EWGs): The chloro and fluoro substituents in the target compound enhance electrophilicity at the boron center, facilitating transmetallation in Suzuki reactions. However, the methylthio group (SCH₃) is weakly electron-donating via resonance, creating a nuanced electronic profile distinct from purely EWG-substituted analogs like 4-chloro-3-(trifluoromethyl)benzeneboronic acid .
Reactivity in Cross-Coupling Reactions
- 4-Chloro-3-(trifluoromethyl)benzeneboronic acid (CAS 176976-42-4) exhibits high reactivity in Suzuki reactions due to the strong electron-withdrawing CF₃ group, which stabilizes the boronate intermediate. However, its bulkiness may limit compatibility with sterically hindered substrates .
- 4-Chloro-2-methylphenylboronic acid (CAS 209919-30-2) shows moderate reactivity, with the methyl group providing minimal electronic perturbation but improved solubility in organic solvents .
- Target Compound: The combination of EWGs (Cl, F) and the methylthio group likely balances reactivity and solubility. Fluorine’s inductive (-I) effect may offset the electron-donating character of SCH₃, preserving reactivity comparable to chloro-CF₃ analogs.
Solubility and Stability
- Hydrophobic Substituents: Trifluoromethyl (CF₃) and methylthio (SCH₃) groups enhance hydrophobicity, improving solubility in non-polar solvents (e.g., toluene) but reducing aqueous stability. This contrasts with carboxy-substituted analogs like 4-carboxy-3-chlorophenylboronic acid (CAS 136496-72-5), which exhibit high water solubility but lower thermal stability .
- Thermal Stability: Thermogravimetric analysis (TGA) data for CF₃-substituted boronic acids (e.g., 4-chloro-3-(trifluoromethyl)benzeneboronic acid) indicates decomposition temperatures above 200°C, whereas methylthio-substituted derivatives may degrade at lower temperatures due to sulfur’s susceptibility to oxidation .
Biological Activity
4-Chloro-3-fluoro-2-methylthiophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The presence of chlorine and fluorine substituents enhances its reactivity and selectivity in various biological systems. The chemical structure can be represented as follows:
Boronic acids have been studied for their ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is primarily attributed to its role as an inhibitor in enzymatic pathways.
- Inhibition of Kinases : Research shows that boronic acids can act as inhibitors of certain kinases, which are critical in cell signaling pathways. For example, compounds similar to this compound have been shown to inhibit STK17B, a kinase involved in apoptosis and cancer progression .
- Interaction with Chemokine Receptors : Some studies indicate that boronic acids can modulate the activity of chemokine receptors such as CXCR1 and CXCR2, which are implicated in inflammatory responses and cancer metastasis .
Biological Activity Data
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below is a summary table highlighting key findings:
Case Studies
- STK17B Inhibition : A study focused on the development of selective inhibitors for STK17B using this compound as a lead compound. The compound exhibited potent inhibition, leading to reduced cell proliferation in cancer cell lines .
- Chemokine Receptor Antagonism : Another investigation demonstrated that the compound could effectively inhibit the binding of ligands to CXCR1 and CXCR2 receptors, suggesting potential applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Chloro-3-fluoro-2-methylthiophenylboronic acid, and how can purity be optimized?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging halogenated precursors and palladium catalysts. For example, chloro-fluoro-methylthiophenyl intermediates (e.g., 4-Chloro-2-methylphenylboronic acid derivatives) are coupled under anhydrous conditions with aryl halides .
- Purification : Recrystallization in methanol or acetonitrile is recommended to achieve >97% purity. Neutralization titration (e.g., acid-base titration) is commonly used for purity verification .
- Yield Optimization : Catalyst loading (e.g., 1-5 mol% Pd(PPh₃)₄) and solvent choice (e.g., THF or DMF) significantly affect yields. Lower temperatures (0–5°C) minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this boronic acid?
- NMR : ¹¹B NMR (δ ~30 ppm) and ¹⁹F NMR (δ ~-110 ppm) confirm boronic acid functionality and fluorine substitution .
- FTIR : B-O stretching (1340–1390 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) provide structural validation .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors impurities, using acetonitrile/water gradients .
Q. What are the key stability considerations during storage?
- Storage Conditions : Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Desiccants like silica gel are critical for moisture-sensitive boronic acids .
- Decomposition Risks : Exposure to humidity or elevated temperatures (>25°C) leads to boroxine formation, detectable via TGA or DSC .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity in cross-coupling reactions?
- DFT Applications : Frontier molecular orbital (FMO) analysis (HOMO-LUMO gap) predicts electron-rich sites for Suzuki coupling. For example, the methylthio group enhances electron density at the boron center, favoring oxidative addition with Pd catalysts .
- Reactivity Mapping : Partial charge calculations (Mulliken or NPA) identify nucleophilic/electrophilic regions. The fluorine atom’s electronegativity reduces electron density at adjacent carbons, directing regioselectivity .
Q. What strategies resolve contradictions in observed vs. theoretical reaction yields?
- Case Study : Discrepancies between predicted (DFT) and experimental yields may arise from solvent polarity effects not modeled computationally. Empirical adjustments (e.g., adding polar aprotic solvents) improve agreement .
- Data Validation : Cross-validate using multiple techniques (e.g., GC-MS for byproduct analysis and kinetic studies via stopped-flow NMR) .
Q. How does steric hindrance from the methylthio group influence catalytic efficiency?
- Steric Effects : The methylthio substituent at the 2-position creates steric bulk, slowing transmetallation in Suzuki reactions. Bulky ligands (e.g., SPhos) mitigate this by enhancing Pd catalyst turnover .
- Kinetic Studies : Variable-temperature NMR (VT-NMR) tracks reaction intermediates, revealing rate-limiting steps. Lowering reaction temperatures to -10°C can stabilize Pd intermediates .
Q. What are the implications of fluorine substitution on electronic properties?
- Electronic Modulation : Fluorine’s inductive effect increases the boronic acid’s Lewis acidity, enhancing reactivity with diols (e.g., in sensor applications). This is quantified via pH-dependent fluorescence quenching assays .
- Comparative Analysis : Replace fluorine with methoxy or cyano groups to study electronic effects. LC-MS monitors reaction pathways, showing fluorine’s role in stabilizing transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
